molecular formula C22H20N2O5S B11237611 N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11237611
M. Wt: 424.5 g/mol
InChI Key: FSRXHVRUBGCRTH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the reaction of 2,4-dimethoxyaniline with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or green chemistry approaches. These methods aim to reduce waste and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis and leading to antimicrobial effects . The compound’s anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O5S/c1-24-19-11-8-14(12-17(19)16-6-4-5-7-21(16)30(24,26)27)22(25)23-18-10-9-15(28-2)13-20(18)29-3/h4-13H,1-3H3,(H,23,25)

InChI Key

FSRXHVRUBGCRTH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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